molecular formula C14H21NO2 B3194564 Methyl 2-amino-2-benzylhexanoate CAS No. 853303-77-2

Methyl 2-amino-2-benzylhexanoate

Cat. No.: B3194564
CAS No.: 853303-77-2
M. Wt: 235.32 g/mol
InChI Key: MTNJHLZOCXMYHU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-benzylhexanoate (CAS: 853303-77-2) is a methyl ester derivative of 2-amino-2-benzylhexanoic acid, featuring a benzyl substituent at the α-carbon of the hexanoate backbone. Its structure combines a hydrophobic benzyl group with polar ester and amino functionalities, influencing its physicochemical and biological properties .

Properties

IUPAC Name

methyl 2-amino-2-benzylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-3-4-10-14(15,13(16)17-2)11-12-8-6-5-7-9-12/h5-9H,3-4,10-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNJHLZOCXMYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC1=CC=CC=C1)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660893
Record name Methyl alpha-butylphenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853303-77-2
Record name Methyl alpha-butylphenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-benzylhexanoate typically involves the reaction of benzylamine with methyl 2-bromohexanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of benzylamine attacks the electrophilic carbon of the bromohexanoate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-benzylhexanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-benzylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-benzylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs with substituent modifications at the α-carbon or ester group:

Compound Name Molecular Formula Substituent (R) Key Structural Feature
Methyl 2-amino-2-benzylhexanoate C₁₄H₂₁NO₂ Benzyl (C₆H₅CH₂) Branched hydrophobic group
Methyl 2-amino-2-phenylhexanoate (CAS 360074-85-7) C₁₃H₁₉NO₂ Phenyl (C₆H₅) Aromatic, planar substituent
2-Amino-2-ethylhexanoic acid (CAS 114781-15-6) C₈H₁₇NO₂ Ethyl (C₂H₅) Small alkyl substituent
Methyl 2-aminobutanoate hydrochloride (CAS 85774-09-0) C₅H₁₂ClNO₂ - Short-chain ester; hydrochloride salt

Substituent Impact :

  • Benzyl vs.
  • Benzyl vs. Ethyl : The larger benzyl group increases steric hindrance, which may affect reaction kinetics in synthetic pathways compared to the smaller ethyl group .

Physicochemical Properties

Property This compound Methyl 2-amino-2-phenylhexanoate 2-Amino-2-ethylhexanoic acid Methyl 2-aminobutanoate HCl
Molar Mass (g/mol) 235.3 221.3 159.2 153.6
Density (g/cm³) Not reported 1.039 ± 0.06 Not reported Not reported
Boiling Point (°C) Not reported 306.6 ± 22.0 Not reported Not reported
pKa Not reported 6.98 ± 0.10 ~7.1 (estimated) ~8.2 (salt form)

Key Observations :

  • The phenyl-substituted analog (CAS 360074-85-7) has a higher predicted boiling point (306.6°C) than typical short-chain esters (e.g., methyl salicylate: ~222°C ), likely due to stronger van der Waals interactions from the aromatic ring .
  • The pKa of the phenyl analog (6.98) suggests moderate basicity, comparable to other α-amino esters. Hydrochloride salts (e.g., methyl 2-aminobutanoate HCl) exhibit higher aqueous solubility due to ionic character .

Biological Activity

Methyl 2-amino-2-benzylhexanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an amino acid derivative. Its molecular formula is C13H19N1O2C_{13}H_{19}N_{1}O_{2}, with a molecular weight of approximately 219.30 g/mol. The compound features a benzyl group attached to a hexanoate chain, contributing to its lipophilicity and potential interactions within biological systems.

Mechanisms of Biological Activity

This compound exhibits several biological activities, which can be categorized as follows:

  • Neuroprotective Effects : The compound has been shown to influence neuronal signaling pathways, potentially providing protection against neurodegenerative conditions.
  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory responses through various signaling pathways, including NF-κB and MAPK/ERK pathways.
  • Antibacterial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against certain pathogens.

Case Studies

  • Neuroprotection in Animal Models
    • A study investigated the neuroprotective effects of this compound in rodent models of induced neurotoxicity. Results indicated a significant reduction in neuronal cell death and improved behavioral outcomes compared to control groups.
  • Anti-inflammatory Activity
    • In vitro experiments demonstrated that the compound inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases.
  • Antibacterial Efficacy
    • A screening assay evaluated the antibacterial activity of this compound against several bacterial strains. The compound showed moderate inhibitory effects, warranting further investigation into its mechanism of action.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
NeuroprotectionModulation of neuronal signaling pathways
Anti-inflammatoryInhibition of cytokine production
AntibacterialInhibition of bacterial growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-2-benzylhexanoate
Reactant of Route 2
Methyl 2-amino-2-benzylhexanoate

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